2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
Vue d'ensemble
Description
“2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine” is a chemical compound with the molecular formula C9H11N3 . It is also known by other names such as 7-Azatryptamine and 1H-PYRROLO[2,3-B]PYRIDINE-3-ETHANAMINE . The compound has a molecular weight of 161.20 g/mol .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolines was achieved by a SnCl2-catalyzed multicomponent reaction . The reaction proceeded chemo- and regioselectively in an atom-economic way, generating a library of 24 quinoline derivatives .
Molecular Structure Analysis
The InChI code for “2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine” is 1S/C9H11N3/c10-4-3-7-6-12-9-8(7)2-1-5-11-9/h1-2,5-6H,3-4,10H2,(H,11,12) . The Canonical SMILES representation is C1=CC2=C(NC=C2CCN)N=C1 .
Physical And Chemical Properties Analysis
The compound “2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine” has a molecular weight of 161.20 g/mol . It has a XLogP3-AA value of 0.6, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 161.095297364 g/mol .
Applications De Recherche Scientifique
Fibroblast Growth Factor Receptor Inhibitors
“2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine” derivatives have been found to be potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy . For instance, compound 4h, a derivative of “2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine”, exhibited potent FGFR inhibitory activity .
Breast Cancer Treatment
In vitro studies have shown that compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Potential Lead Compound for Drug Development
Due to its low molecular weight and potent activities against FGFR1, 2, and 3, compound 4h could be an appealing lead compound beneficial to subsequent optimization .
Interaction with Proteins
Some derivatives of “2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine” may interact with proteins such as PI3K, a key regulator in growth, progression, survival, metabolism, protein synthesis, and angiogenesis of breast cancer .
Potential Application in Blood Glucose Regulation
Compounds related to “2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine” have shown efficacy in reducing blood glucose . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
Potential Application in Diabetes Treatment
These compounds may be beneficial in the treatment of type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Safety and Hazards
The compound “2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine” is classified as an irritant . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
The primary target of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound’s ability to bind to the receptor, preventing the activation of downstream signaling pathways .
Biochemical Pathways
Upon binding to FGFRs, 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine inhibits the activation of downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . Therefore, the inhibition of these pathways can lead to the suppression of these cellular processes .
Pharmacokinetics
The compound is known to be a solid at room temperature . Its water solubility at 25°C is estimated to be approximately 4.296e+005 mg/L , suggesting that it could be well-absorbed in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The inhibition of FGFRs by 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine can lead to a decrease in cell proliferation and migration, as well as angiogenesis . In vitro studies have shown that the compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored in an inert atmosphere at room temperature Additionally, the compound’s efficacy can be influenced by the presence of other molecules in the environment that may compete for binding to FGFRs
Propriétés
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-4-3-7-6-12-9-8(7)2-1-5-11-9/h1-2,5-6H,3-4,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBXAJWXUYDUTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CCN)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196852 | |
Record name | 7-Azatryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4649-12-1 | |
Record name | 7-Azatryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004649121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Azatryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.